3-(3,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
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Overview
Description
3-(3,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dichlorophenyl group attached to the oxadiazole ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichlorobenzohydrazide with an appropriate aldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is typically carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(3,5-Dichlorophenyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a pharmacophore in drug design and development.
Industry: It can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the dichlorophenyl group and the oxadiazole ring can influence its binding affinity and specificity towards these targets. Additionally, the aldehyde group can undergo reactions with nucleophilic residues in proteins, potentially leading to covalent modifications.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenyl isothiocyanate: Another compound with a dichlorophenyl group, but with an isothiocyanate functional group instead of an oxadiazole ring.
3,5-Dichlorobenzamide derivatives: Compounds with similar dichlorophenyl groups but different functional groups such as amides.
Uniqueness
3-(3,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H4Cl2N2O2 |
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Molecular Weight |
243.04 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-6-1-5(2-7(11)3-6)9-12-8(4-14)15-13-9/h1-4H |
InChI Key |
XTKFPYYCPCFJET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NOC(=N2)C=O |
Origin of Product |
United States |
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